7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione
Description
Properties
CAS No. |
61895-37-2 |
|---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
7-bromo-6-methoxy-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,1-2H3 |
InChI Key |
XEGBXQGPUKNRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aniline Derivatives
A common approach involves the condensation of substituted anilines with diketones or α-keto acids. For example, reacting 3-bromo-4-methoxyaniline with dimethyl acetylenedicarboxylate under acidic conditions can yield a quinoline precursor, which is subsequently oxidized to the 5,8-dione. The methyl group at position 2 may originate from a methyl-substituted diketone or via post-cyclization alkylation.
Key Reaction Parameters
Regioselective Bromination and Methoxylation
Bromination at Position 7
Methoxy Group Installation
Methoxylation at position 6 is typically performed early in the synthesis to avoid steric hindrance. A Ullmann-type coupling using copper(I) oxide and methanol under reflux conditions has been reported for analogous compounds.
Methyl Group Introduction at Position 2
Friedel-Crafts Alkylation
The methyl group at position 2 can be introduced via Friedel-Crafts alkylation using methyl chloride or methyl iodide. Aluminum chloride () as a catalyst facilitates electrophilic substitution at the electron-rich position 2 of the quinoline ring.
Optimized Protocol
-
Dissolve quinoline precursor in dry .
-
Add (1.2 equiv) and (1.5 equiv).
-
Stir at 25°C for 12 hours.
-
Quench with ice-water and extract with ethyl acetate.
Yield : 50–65% (estimated from similar reactions)
Oxidative Formation of 5,8-Dione
Oxidation with Ceric Ammonium Nitrate (CAN)
Quinoline precursors with hydroxyl or amine groups at positions 5 and 8 are oxidized to diones using strong oxidizing agents. CAN in aqueous acetonitrile selectively oxidizes these positions without affecting methoxy or methyl groups.
Conditions :
Alternative Routes via Intermediate Functionalization
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling could introduce the bromine atom post-cyclization. For example, a boronic ester at position 7 reacts with under Miyaura conditions. This method offers better regiocontrol but requires pre-functionalized starting materials.
Post-Synthetic Modification
-
Methylation : Using (methyl triflate) in the presence of a base like .
-
Demethylation/Remethylation : Adjusting methoxy groups via BBr3-mediated demethylation followed by re-methylation.
Challenges and Optimization Strategies
Regioselectivity Issues
Competing bromination at positions 5 or 8 is a major hurdle. Computational studies (e.g., DFT calculations) predict that the electron-withdrawing methoxy group at position 6 directs bromine to position 7.
Purification Techniques
-
Column chromatography with silica gel (ethyl acetate/hexane)
-
Recrystallization from ethanol/water mixtures
Patented Methodologies and Industrial Applications
The WIPO PATENTSCOPE database lists patents covering quinoline-5,8-dione derivatives, emphasizing their use as kinase inhibitors or anticancer agents. While specific protocols for this compound are proprietary, general strategies include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione is its antimicrobial activity. Recent studies have demonstrated that derivatives of quinoline compounds exhibit potent antibacterial and antifungal properties.
- Mechanism of Action : The compound interacts with bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway, which is crucial for bacterial growth and survival. This interaction has been quantified with inhibition constants (Ki) ranging from 529.80 µM to 1.42 mM .
- Case Study : In vitro studies showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) between 0.80 to 1.00 mg/ml against various bacterial strains, indicating their potential as effective antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound have garnered attention due to its ability to induce apoptosis in cancer cells.
- Cell Line Studies : Research involving multiple cancer cell lines has shown that derivatives containing the quinolinedione moiety can inhibit cell proliferation effectively. For instance, specific derivatives exhibited IC50 values ranging from 0.59 to 1.52 µM against sensitive and multidrug-resistant cell lines .
- Mechanism of Action : The anticancer activity is attributed to the induction of mitochondrial dysfunction and apoptosis via modulation of key proteins such as Bcl-2 and Bax .
Antifungal Activity
In addition to antibacterial and anticancer applications, the compound also shows promising antifungal activities.
- Efficacy Against Fungi : Studies indicate that certain quinoline derivatives can inhibit fungal growth effectively, making them candidates for developing new antifungal agents .
- Research Findings : A library of arylamine derivatives derived from quinolinediones was tested against various fungal strains, with several compounds displaying significant antifungal activity .
Mechanism of Action
The mechanism of action of 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The quinolinedione core can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Structural Features :
- C2 Substituents: The methyl group at C2 in the target compound contrasts with hydroxyl or formyl groups in analogs (e.g., 6,7-dichloro-5,8-quinolinedione derivatives).
- C6/C7 Halogenation: Bromine at C7 offers distinct electronic effects compared to chlorine in analogs like 6,7-dichloro-5,8-quinolinedione (NSC 81047) or 7-chloro-6-methoxy-5,8-quinolinedione (NSC 81048). Chloro derivatives generally exhibit higher cytotoxicity, but bromine’s larger atomic radius may alter binding kinetics .
- This contrasts with amino or hydroxy substituents in other derivatives (e.g., 6-amino-7-bromo-5,8-quinolinedione, NSC 105808) .
Enzymatic Interactions and Molecular Docking
The target compound’s methyl group at C2 limits hydrogen-bonding interactions with NQO1 compared to derivatives with hydroxyl or formyl groups. For example, 6,7-dichloro-2-hydroxy-5,8-quinolinedione forms a hydrogen bond with Tyr-128 in NQO1, enhancing substrate affinity. In contrast, the methyl group may instead engage in hydrophobic interactions with residues like Phe-106 or Phe-232 .
Quantum Chemical Insights :
Cytotoxicity and Therapeutic Potential
While chloro derivatives (e.g., NSC 81047) show superior cytotoxicity (IC₅₀ < 3 µM), brominated compounds like the target may offer reduced off-target toxicity. The methyl group at C2 could improve pharmacokinetic properties, such as metabolic stability, though this requires validation. Notably, 6-bromo-7-methoxy-5,8-quinolinedione (lacking the C2 methyl group) exhibits moderate cytotoxicity (IC₅₀: 2.3–4.7 µM), suggesting the methyl substituent’s role in modulating activity .
Biological Activity
7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione is a synthetic derivative of the quinoline family, known for its diverse biological activities. Quinoline derivatives, particularly those containing the 5,8-quinolinedione scaffold, have been extensively studied for their anticancer, antibacterial, antifungal, and antimalarial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bromine atom at the C-7 position and a methoxy group at the C-6 position of the quinoline ring. This specific arrangement is crucial for its biological activity.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that 5,8-quinolinedione compounds can induce apoptosis in cancer cells through various mechanisms. A notable study found that derivatives with specific substitutions at the C-7 position exhibited varying degrees of cytotoxicity against different cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 1.80 |
| 6-Chloro-7-(4-fluorophenylamine)-5,8-quinolinedione | A549 (Lung) | 1.80 |
| 7-Chloro derivative | SK-MEL-2 (Melanoma) | 0.06 |
The introduction of halogen atoms at the C-7 position has been shown to influence anticancer activity significantly. For instance, compounds with chlorine substitutions generally exhibited higher activity than those with bromine .
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has also been documented. In a study focusing on various aryl sulphonamide derivatives of quinoline, this compound demonstrated promising antibacterial effects against several strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Antimalarial Activity
Quinoline derivatives are historically significant in antimalarial drug development. The structural features of this compound suggest potential efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary studies indicate that modifications in the quinoline structure can enhance activity against this parasite .
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic factors like Bcl-2 while downregulating anti-apoptotic factors such as Bax and cleaved caspase-3 in cancer cells .
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in crucial metabolic pathways in both cancerous and microbial cells .
- DNA Interaction : Certain quinoline derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes .
Case Studies
A series of case studies have highlighted the effectiveness of various quinoline derivatives:
- Study on Anticancer Activity : A comparative study evaluated several quinoline derivatives against lung cancer cell lines (A549). The results showed that modifications at the C-6 and C-7 positions significantly impacted their IC50 values.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of 7-Bromo derivatives against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.
Q & A
Q. How can researchers validate the stability of synthetic intermediates under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
